1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C21H13F5N2O4 and its molecular weight is 452.337. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal-Assisted Electrocyclic Reaction A study by Pal et al. (2000) investigated a metal-assisted electrocyclic reaction involving the condensate of benzil dihydrazone and 2-formylpyridine, which underwent rearrangement to yield a cation with potential implications for synthesizing complex organic compounds (Pal et al., 2000).
Aggregation Enhanced Emission Research by Srivastava et al. (2017) focused on pyridyl substituted benzamides that exhibited aggregation-enhanced emission and responded to multiple stimuli. These findings contribute to the development of materials with potential applications in sensing and optoelectronics (Srivastava et al., 2017).
Heterocyclic Compound Synthesis Fadda et al. (2013) explored the synthesis of tetrahydropyrimidine derivatives, demonstrating diverse chemical reactivity and potential for generating novel pharmaceutical compounds (Fadda et al., 2013).
Pyridine-Based Boron Heterocycles Bonacorso et al. (2018) synthesized pyridine-based boron heterocycles, examining their photophysical, electrochemical, and BSA-binding studies. These compounds could have implications in medicinal chemistry and materials science (Bonacorso et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the CFTR (cystic fibrosis conductance regulator) . CFTR is a protein that plays a crucial role in maintaining the balance of salt and water on many surfaces of the body, including the lungs.
Mode of Action
The compound works by improving the activity of CFTR in the lungs . This improvement in CFTR activity is necessary to produce thin, normal mucus, which is essential for the proper functioning of the lungs.
Biochemical Pathways
The compound affects the CFTR-mediated chloride ion secretion pathway . By enhancing the activity of CFTR, the compound facilitates the movement of chloride ions across cell membranes. This movement of ions helps to maintain the balance of salt and water on body surfaces, including the lungs.
Result of Action
The result of the compound’s action is the improvement of pulmonary (lung) and extra-pulmonary manifestations of CF (Cystic Fibrosis) . By improving CFTR activity, the compound helps prevent progressive lung damage and may prolong survival in subjects with CF who have at least one allele of the F508del CFTR mutation .
properties
IUPAC Name |
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F5N2O4/c22-20(23,24)13-3-1-4-14(10-13)27-18(29)15-5-2-8-28(19(15)30)11-12-6-7-16-17(9-12)32-21(25,26)31-16/h1-10H,11H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCUQTPPRUBCNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC4=C(C=C3)OC(O4)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F5N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide |
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